molecular formula C18H21NO4 B11983123 9-hydroxy-7-methyl-8-(4-morpholinylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

9-hydroxy-7-methyl-8-(4-morpholinylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one

Cat. No.: B11983123
M. Wt: 315.4 g/mol
InChI Key: VIGUYXQJHGSFMZ-UHFFFAOYSA-N
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Description

9-hydroxy-7-methyl-8-(4-morpholinylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound with a unique structure that combines elements of chromene and morpholine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-hydroxy-7-methyl-8-(4-morpholinylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common approach is to use phloroglucinol as the starting material, followed by a series of regioselective reactions to introduce the necessary functional groups . The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

9-hydroxy-7-methyl-8-(4-morpholinylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, further diversifying the compound’s chemical properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-hydroxy-7-methyl-8-(4-morpholinylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-hydroxy-7-methyl-8-(4-morpholinylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one apart from similar compounds is its unique combination of functional groups and structural elements. This unique structure may confer specific biological activities and chemical properties that are not present in other related compounds.

Properties

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

9-hydroxy-7-methyl-8-(morpholin-4-ylmethyl)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one

InChI

InChI=1S/C18H21NO4/c1-11-9-15-16(12-3-2-4-13(12)18(21)23-15)17(20)14(11)10-19-5-7-22-8-6-19/h9,20H,2-8,10H2,1H3

InChI Key

VIGUYXQJHGSFMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1CN4CCOCC4)O

Origin of Product

United States

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